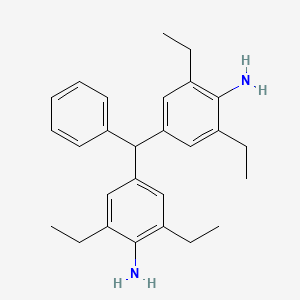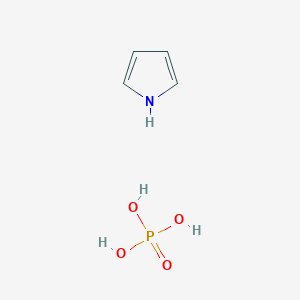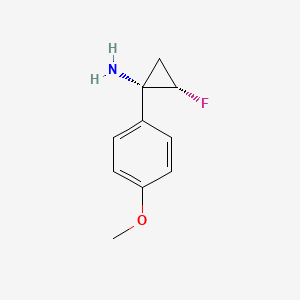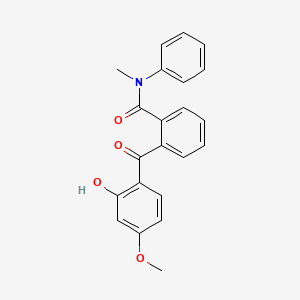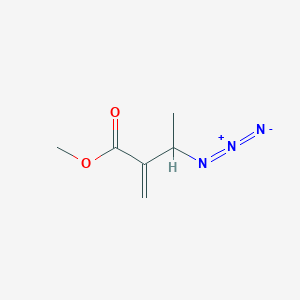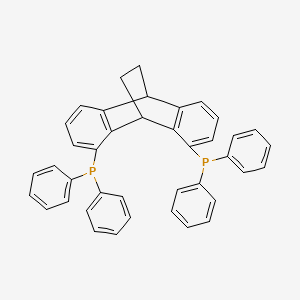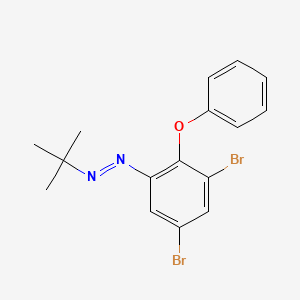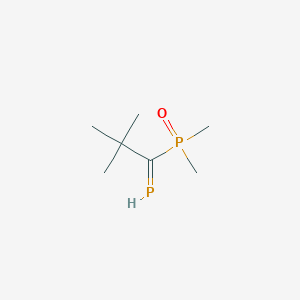![molecular formula C22H29FN4O2 B14192262 N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-06-3](/img/structure/B14192262.png)
N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine, glycine, and lysine moieties, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 3-fluorobenzyl chloride under basic conditions to form N-(3-fluorophenyl)methylglycine.
Coupling with L-Lysine: The intermediate is then coupled with L-lysine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine and glycine moieties can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
Uniqueness
N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its unique combination of fluorine, glycine, and lysine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
918436-06-3 |
|---|---|
Molecular Formula |
C22H29FN4O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[(3-fluorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H29FN4O2/c1-16-8-10-19(11-9-16)26-22(29)20(7-2-3-12-24)27-21(28)15-25-14-17-5-4-6-18(23)13-17/h4-6,8-11,13,20,25H,2-3,7,12,14-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
YEXMOFJOIRHIKD-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
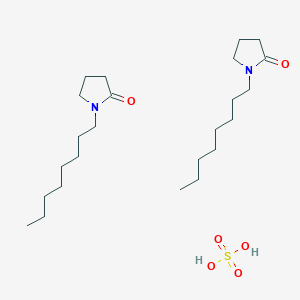
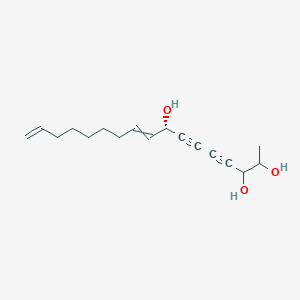

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
